molecular formula C13H22BrNO2 B13463198 tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate

tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate

Katalognummer: B13463198
Molekulargewicht: 304.22 g/mol
InChI-Schlüssel: WDPSMCZCKHVSJZ-RMKNXTFCSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate: is an organic compound that belongs to the class of piperidinecarboxylates. This compound is characterized by the presence of a tert-butyl group, a bromopropenyl group, and a piperidine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Vorbereitungsmethoden

The synthesis of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with tert-butyl piperidine-1-carboxylate and 3-bromoprop-2-en-1-yl bromide.

    Reaction Conditions: The reaction is carried out under anhydrous conditions, often using a base such as potassium carbonate to facilitate the reaction.

    Procedure: The tert-butyl piperidine-1-carboxylate is dissolved in an appropriate solvent, such as dichloromethane. The 3-bromoprop-2-en-1-yl bromide is then added to the solution, followed by the base. The reaction mixture is stirred at room temperature for several hours.

    Purification: The product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropenyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as alkanes or alcohols.

Common reagents used in these reactions include bases (e.g., potassium carbonate), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The bromopropenyl group can undergo nucleophilic substitution reactions, leading to the formation of new compounds that can interact with biological targets. The piperidine ring can also participate in various biochemical reactions, contributing to the compound’s overall activity.

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 2-[(2E)-3-bromoprop-2-en-1-yl]piperidine-1-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which allows it to participate in a wide range of chemical reactions and makes it valuable in scientific research.

Eigenschaften

Molekularformel

C13H22BrNO2

Molekulargewicht

304.22 g/mol

IUPAC-Name

tert-butyl 2-[(E)-3-bromoprop-2-enyl]piperidine-1-carboxylate

InChI

InChI=1S/C13H22BrNO2/c1-13(2,3)17-12(16)15-10-5-4-7-11(15)8-6-9-14/h6,9,11H,4-5,7-8,10H2,1-3H3/b9-6+

InChI-Schlüssel

WDPSMCZCKHVSJZ-RMKNXTFCSA-N

Isomerische SMILES

CC(C)(C)OC(=O)N1CCCCC1C/C=C/Br

Kanonische SMILES

CC(C)(C)OC(=O)N1CCCCC1CC=CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.